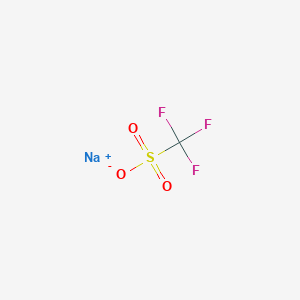
4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is an organic boron compound with the molecular formula C6H13BO2This compound is a colorless liquid that is highly flammable and sensitive to air and moisture . It is widely used in organic synthesis, particularly in the formation of boron-containing compounds.
Méthodes De Préparation
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through several methods. One common method involves the reaction of pinacol with boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition . Another method involves the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and cost efficiency.
Analyse Des Réactions Chimiques
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: It reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts to form organoboron compounds.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Asymmetric Hydroboration: It can undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates.
Common reagents used in these reactions include palladium, copper, and various transition metal catalysts. The major products formed from these reactions are organoboron compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. In hydroboration reactions, the boron atom adds to the carbon-carbon double or triple bond, forming a boron-carbon bond. This process is often catalyzed by transition metals, which facilitate the addition of boron to the substrate . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparaison Avec Des Composés Similaires
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity. Similar compounds include:
Bis(pinacolato)diboron: Used in similar borylation reactions but has different reactivity and stability.
Catecholborane: Another boron-containing compound used in hydroboration reactions but with different selectivity and reactivity.
Tetrahydroxydiboron: Used in the synthesis of boron-containing compounds but with different properties and applications.
These compounds share similarities in their use in organic synthesis but differ in their specific reactivity, stability, and applications.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-5(2)6(3,4)9-7-8-5/h7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFSYHMCKWNKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1OC(C(O1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25015-63-8 |
Source


|
| Record name | Pinacolborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25015-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725081.png)













